

# An In-depth Technical Guide to the Physical and Chemical Properties of Petrosterol

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## Compound of Interest

Compound Name: Petrosterol

Cat. No.: B1216724

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## Abstract

**Petrosterol** is a naturally occurring sterol found in marine sponges, most notably *Petrosia ficiformis*, *Cribrochalina vasculum*, and *Ianthella* sp.[1]. Its unique chemical structure, characterized by a cyclopropane ring within its side chain, distinguishes it from other sterols and has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Petrosterol**. Due to the limited availability of specific experimental data for **Petrosterol** in publicly accessible literature, this guide also includes comparative data from other marine sterols with similar structural features. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

## Chemical and Physical Properties

**Petrosterol**, with the molecular formula  $C_{29}H_{48}O$ , is classified as a cholestanoid.[1]. Its structure features the characteristic four-ring steroid nucleus and a complex side chain containing a methylcyclopropyl group.

## Physical Properties

Specific experimental data for the physical properties of **Petrosterol**, such as melting point and optical rotation, are not readily available in the reviewed literature. The primary source from

1977 lacks a publicly available full text. However, general characteristics of phytosterols suggest that **Petrosterol** is likely a white, crystalline solid at room temperature.

Property	Value	Source
Molecular Formula	C <sub>29</sub> H <sub>48</sub> O	PubChem[1]
Molecular Weight	412.7 g/mol	PubChem[1]
Monoisotopic Mass	412.370516150 Da	PubChem[1]
Appearance	White crystalline powder (presumed)	General knowledge of sterols
Melting Point	Data not available	
Boiling Point	Data not available	
Optical Rotation	Data not available	

## Chemical Properties

Property	Value	Source
IUPAC Name	(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,5R)-5-[(1R,2R)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol	PubChem[1]
SMILES	<chem>C[C@@H]1C[C@H]1--INVALID-LINK--CC--INVALID-LINK--[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC--INVALID-LINK--O)C)C</chem>	PubChem[1]
InChI Key	AOOVLQXWRHMRMX-BFPAFGTMSA-N	PubChem[1]

## Solubility

Specific solubility data for **Petrosterol** is not available. However, based on the general solubility of phytosterols, it is expected to be insoluble in water and soluble in organic solvents.

Solvent	Solubility
Water	Insoluble (presumed)
Organic Solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate)	Soluble (presumed)

## Spectroscopic Data

Detailed spectral data for **Petrosterol** is limited in the public domain. The following sections provide an overview of the expected spectral characteristics based on its structure and data from related compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **Petrosterol** are not available in the searched literature. The presence of the cyclopropane ring and the complex stereochemistry of the side chain would result in a highly detailed and specific NMR spectrum.

### Mass Spectrometry (MS)

While a specific mass spectrum for **Petrosterol** is not provided, the fragmentation pattern of sterols is well-documented. Key fragmentation would involve the loss of the hydroxyl group, cleavage of the steroid nucleus, and fragmentation of the side chain. The molecular ion peak  $[\text{M}]^+$  would be expected at  $m/z$  412.7.

### Infrared (IR) Spectroscopy

An IR spectrum of **Petrosterol** would be expected to show characteristic absorption bands for its functional groups.

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
O-H (alcohol)	3500-3200 (broad)
C-H (alkane)	3000-2850
C=C (alkene)	1680-1640
C-O (alcohol)	1260-1050

## Experimental Protocols

### Isolation and Purification of Sterols from Marine Sponges (General Protocol)

This protocol outlines a general procedure for the isolation and purification of sterols from marine sponges, which would be applicable for obtaining **Petrosterol** from *Petrosia ficiformis*.

*Fig. 1: General workflow for the isolation of **Petrosterol**.*

#### Methodology:

- **Sample Collection and Preparation:** Collect fresh sponge material (e.g., *Petrosia ficiformis*). Clean the sponge of any debris and freeze-dry or air-dry the sample. Grind the dried sponge into a fine powder.
- **Extraction:** Macerate the powdered sponge material with a suitable organic solvent system, such as a mixture of dichloromethane and methanol (1:1 v/v), at room temperature for an extended period (e.g., 24-48 hours). Repeat the extraction process multiple times to ensure complete extraction of the lipids.
- **Solvent Partitioning:** Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract. Partition the crude extract between n-hexane and methanol/water to separate nonpolar and polar compounds. The sterols will typically be found in the n-hexane fraction.
- **Column Chromatography:** Subject the n-hexane fraction to column chromatography on silica gel. Elute with a gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate,

and methanol) to separate the different classes of lipids. Monitor the fractions by thin-layer chromatography (TLC).

- High-Performance Liquid Chromatography (HPLC): Further purify the sterol-containing fractions using reversed-phase HPLC with a suitable solvent system (e.g., methanol/water or acetonitrile/water) to isolate pure **Petrosterol**.
- Spectroscopic Characterization: Confirm the structure and purity of the isolated **Petrosterol** using spectroscopic techniques such as NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HMBC), MS, and IR spectroscopy.

## Chemical Reactions and Stability

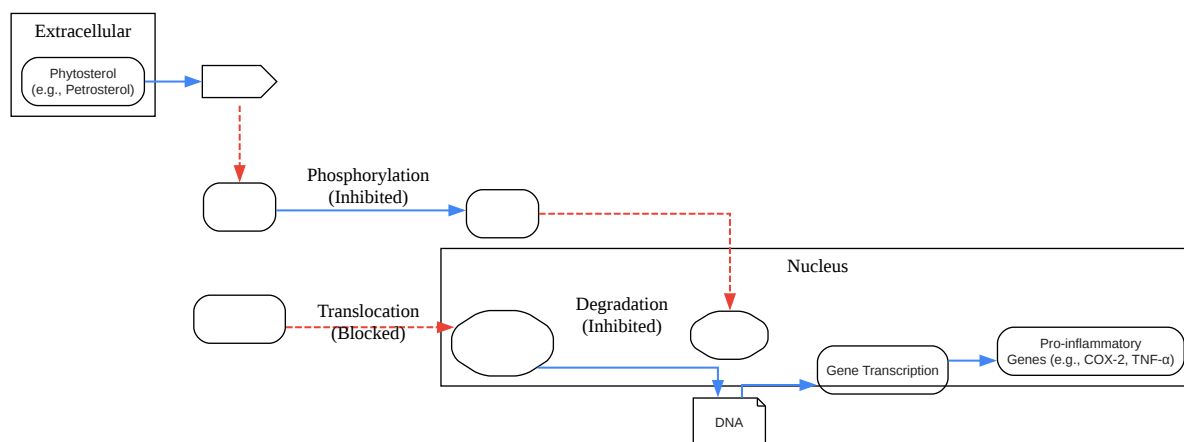
Specific data on the chemical reactivity and stability of **Petrosterol** is not well-documented. As a sterol, it is expected to undergo reactions typical of alcohols and alkenes. The presence of the cyclopropane ring may impart unique reactivity. Phytosterols, in general, are susceptible to oxidation, especially at elevated temperatures and in the presence of light and oxygen.

## Biological Activity and Signaling Pathways

While specific studies on the biological activity of **Petrosterol** are limited, research on other phytosterols and marine sterols with cyclopropane side chains suggests potential cytotoxic and anti-inflammatory properties. For instance, some studies have shown that phytosterols can inhibit the NF- $\kappa$ B signaling pathway, which is a key regulator of inflammation.

## Postulated Anti-Inflammatory Signaling Pathway

The following diagram illustrates a plausible mechanism by which phytosterols, and potentially **Petrosterol**, may exert anti-inflammatory effects through the inhibition of the NF- $\kappa$ B pathway.



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*Fig. 2: Postulated anti-inflammatory action of phytosterols via NF-κB pathway inhibition.*

#### Pathway Description:

In a typical inflammatory response, the activation of receptors on the cell surface leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation. This releases the transcription factor NF-κB, allowing it to translocate into the nucleus and promote the transcription of pro-inflammatory genes. Phytosterols may inhibit this pathway by preventing the activation of IKK, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking the inflammatory cascade.

## Conclusion

**Petrosterol** remains a fascinating and understudied marine natural product. Its unique structural features suggest the potential for novel biological activities. This guide has summarized the currently available physical and chemical data for **Petrosterol**. However,

significant gaps in the experimental data exist, particularly concerning its physical properties, detailed spectroscopic characterization, and specific biological mechanisms. Further research, beginning with the full characterization of this molecule as described in the primary literature, is essential to unlock its full potential for applications in research and drug development.

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## References

- 1. Petrosterol | C<sub>29</sub>H<sub>48</sub>O | CID 194249 - PubChem [pubchem.ncbi.nlm.nih.gov]
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